molecular formula C8H10O3 B1581063 Cyclopropanecarboxylic acid anhydride CAS No. 33993-24-7

Cyclopropanecarboxylic acid anhydride

Cat. No.: B1581063
CAS No.: 33993-24-7
M. Wt: 154.16 g/mol
InChI Key: LZEPOJMTQYNFTR-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid anhydride is an organic compound with the molecular formula C8H10O3. It is derived from cyclopropanecarboxylic acid and is characterized by the presence of a three-membered cyclopropane ring. This compound is of interest in organic chemistry due to its unique structural features and reactivity.

Mechanism of Action

Mode of Action

The mode of action of cyclopropanecarboxylic acid anhydride involves its interaction with water to form carboxylic acids . This reaction is a part of the general mechanism of anhydride reactions. The reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .

Biochemical Pathways

This compound is involved in various biochemical pathways. It’s worth noting that carboxylic acid derivatives, such as this compound, play a crucial role in many biochemical processes .

Pharmacokinetics

The compound’s molecular weight (15417) suggests that it may have good bioavailability .

Result of Action

The compound’s ability to form carboxylic acids upon interaction with water suggests that it may influence various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Cyclopropanecarboxylic acid anhydride plays a significant role in biochemical reactions, particularly in the formation of amides and esters. It interacts with various enzymes and proteins, facilitating acylation reactions. For instance, it can react with alcohols to form esters and with amines to form amides . These interactions are crucial in the synthesis of various biochemical compounds and pharmaceuticals.

Cellular Effects

This compound influences cellular processes by modifying proteins and enzymes through acylation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of proteins can alter their function and localization within the cell, impacting processes such as signal transduction and metabolic regulation .

Molecular Mechanism

The molecular mechanism of this compound involves nucleophilic acyl substitution reactions. It reacts with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively . These reactions are facilitated by the high reactivity of the anhydride group, which makes it a valuable reagent in organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability under controlled conditions. It can hydrolyze over time when exposed to moisture, leading to the formation of cyclopropanecarboxylic acid . Long-term studies have shown that its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can effectively modify target proteins and enzymes without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis to cyclopropanecarboxylic acid. This hydrolysis is catalyzed by esterases and other hydrolytic enzymes . The resulting cyclopropanecarboxylic acid can further participate in various metabolic reactions, contributing to the overall metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins. Its distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich regions of the cell . This localization can affect its reactivity and interactions with cellular components.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Its subcellular localization is influenced by its chemical properties and the presence of targeting signals that direct it to specific compartments . This localization is crucial for its role in modifying cellular components and regulating biochemical processes.

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Cyclopropanecarboxylic acid anhydride can be compared with other acid anhydrides such as acetic anhydride and benzoic anhydride:

Similar Compounds

  • Acetic Anhydride
  • Benzoic Anhydride
  • Succinic Anhydride
  • Glutaric Anhydride

This compound stands out due to its unique cyclopropane ring, which imparts distinct reactivity and properties compared to other anhydrides .

Properties

IUPAC Name

cyclopropanecarbonyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7(5-1-2-5)11-8(10)6-3-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPOJMTQYNFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304854
Record name Cyclopropanecarboxylic acid anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33993-24-7
Record name 33993-24-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167610
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanecarboxylic acid anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropanecarbonyl cyclopropanecarboxylate
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Synthesis routes and methods

Procedure details

This was prepared from cyclopropanecarboxylic acid (Aldrich) and cyclopropanecarboxylic acid chloride (Aldrich) by the method given (Example IV) for the preparation of the cyclobutyl analogue and purified by vacuum distillation; bp 95°-100° C. at 6 torr (lit.: Castro and Dormoy, Bull. Soc. Chem. Fr. 8, 3034 (1971) bp 102°-104° C. at 8 torr); IR anhydride C=O stretch absorptions at 5.53 and 5.74μ.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of cyclopropanecarboxylic acid anhydride in the synthesis of the analgesic compound described in the research paper?

A1: In this study, this compound is used as an acylating agent. [] It reacts with a 1,4-benzodiazocine derivative (specifically, the "nor-base") to introduce a cyclopropanecarbonyl group onto the nitrogen atom at position 9. This N-acylation step is crucial for the subsequent steps in the synthesis and ultimately contributes to the final structure of the target compound, 4-(cyclopropylmethyl)-3,4,5,6-tetrahydro-2H-1,5-methano-1, 4-benzodiazocin-9-amine (compound 6 in the paper), and its congeners. These compounds were then evaluated for their antinociceptive and opiate antagonist activities.

Q2: How does the introduction of the cyclopropanecarbonyl group, facilitated by this compound, potentially impact the structure-activity relationship (SAR) of the synthesized analgesic compounds?

A2: While the paper doesn't delve deep into the specific SAR concerning the cyclopropanecarbonyl group, it's important to note that modifications to a molecule's structure can significantly impact its biological activity. [] The introduction of the cyclopropanecarbonyl group, facilitated by this compound, could influence:

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